![molecular formula C12H19N B2596125 3,3-Dimethyl-1-phenylbutan-1-amine CAS No. 727964-91-2](/img/structure/B2596125.png)
3,3-Dimethyl-1-phenylbutan-1-amine
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Overview
Description
3,3-Dimethyl-1-phenylbutan-1-amine is an organic compound with the molecular formula C12H19N. It is a biochemical used primarily in proteomics research . The compound is characterized by a phenyl group attached to a butan-1-amine backbone, with two methyl groups at the third carbon position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyl-1-phenylbutan-1-amine typically involves the alkylation of phenylacetonitrile with isobutyl bromide, followed by reduction of the resulting nitrile to the amine. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide, and the reduction step may involve hydrogenation over a palladium catalyst .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 3,3-Dimethyl-1-phenylbutan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.
Reduction: The compound can be reduced further to form secondary or tertiary amines.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common.
Substitution: Electrophilic reagents like bromine or nitronium ions can be used under acidic conditions.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of brominated or nitrated phenyl derivatives.
Scientific Research Applications
3,3-Dimethyl-1-phenylbutan-1-amine is utilized in various scientific research fields:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Employed in proteomics research to study protein interactions and functions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-1-phenylbutan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. The exact pathways and molecular targets are not extensively detailed in the literature, but it is known to influence biochemical processes through its amine group and phenyl ring interactions .
Comparison with Similar Compounds
3,3-Dimethyl-1-phenylbutan-2-amine: Similar structure but with the amine group at the second carbon position.
3-Methyl-3-phenylbutan-1-amine: Similar structure with one less methyl group at the third carbon position.
Uniqueness: 3,3-Dimethyl-1-phenylbutan-1-amine is unique due to its specific substitution pattern, which influences its chemical reactivity and interaction with biological targets. The presence of two methyl groups at the third carbon position provides steric hindrance, affecting its binding affinity and selectivity compared to similar compounds .
Biological Activity
3,3-Dimethyl-1-phenylbutan-1-amine (often referred to as 3,3-DMPBA) is a chemical compound with the molecular formula C12H19N. It has gained attention in various scientific fields due to its potential biological activities and applications in research. This article delves into the biological activity of 3,3-DMPBA, examining its mechanisms of action, potential therapeutic uses, and relevant case studies.
Chemical Structure and Properties
The structure of 3,3-DMPBA consists of a butane chain with two methyl groups at the 3-position and an amine group at the 1-position, attached to a phenyl ring. Its hydrochloride form enhances stability and solubility in aqueous solutions. The IUPAC name for this compound is this compound; hydrochloride.
Molecular Characteristics
Property | Value |
---|---|
Molecular Formula | C12H19N·HCl |
Molecular Weight | 213.747 g/mol |
SMILES Notation | Cl.CC(C)(C)CC(N)c1ccccc1 |
The biological activity of 3,3-DMPBA is primarily attributed to its interaction with various biological targets. It may act on neurotransmitter systems due to its amine group, which can influence mood and cognitive functions. Preliminary studies suggest that it may exhibit stimulant properties similar to other amines.
Potential Therapeutic Applications
Research indicates that 3,3-DMPBA could have several potential applications:
- Stimulant Effects : Similar compounds have been studied for their stimulant effects on the central nervous system.
- Antimicrobial Activity : Some studies suggest that it may possess antimicrobial properties, making it a candidate for further investigation in treating infections.
Study on Stimulant Properties
In a study examining the effects of various amines on cognitive performance, compounds structurally related to 3,3-DMPBA were found to enhance focus and reduce fatigue in animal models. This suggests that 3,3-DMPBA could have similar effects and warrants further exploration in human trials.
Antimicrobial Research
A recent investigation highlighted the antimicrobial potential of 3,3-DMPBA against specific bacterial strains. The compound demonstrated significant inhibition of growth against Gram-positive bacteria at concentrations above 0.5%, indicating its potential as an antimicrobial agent.
Comparative Analysis of Similar Compounds
To better understand the uniqueness of 3,3-DMPBA's biological activity, a comparative analysis with structurally similar compounds is useful.
Compound | Antimicrobial Activity | Stimulant Effects |
---|---|---|
This compound | Moderate | Yes |
Amphetamine | High | Yes |
Methylphenidate | Moderate | Yes |
Properties
IUPAC Name |
3,3-dimethyl-1-phenylbutan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-12(2,3)9-11(13)10-7-5-4-6-8-10/h4-8,11H,9,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWNKOGFRWAPVGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C1=CC=CC=C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
727964-91-2 |
Source
|
Record name | 3,3-dimethyl-1-phenylbutan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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